molecular formula C7H7FO2S2 B2358540 3-Cyclopropylthiophene-2-sulfonyl fluoride CAS No. 2299420-61-2

3-Cyclopropylthiophene-2-sulfonyl fluoride

Cat. No.: B2358540
CAS No.: 2299420-61-2
M. Wt: 206.25
InChI Key: UXMRFTYZTOFKCF-UHFFFAOYSA-N
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Description

3-Cyclopropylthiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylthiophene-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into a thiophene ring. One common method is the fluorosulfonylation of thiophene derivatives using electrophilic fluorosulfonylating reagents. This process can be carried out under mild conditions, often using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base .

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonates or sulfonic acids as starting materials. A transition-metal-free one-pot method has been developed for the efficient preparation of sulfonyl fluorides from these precursors . This method is advantageous due to its high efficiency and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which can react with the sulfonyl fluoride group under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the thiophene ring.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiol derivatives or fully reduced thiophene rings.

Properties

IUPAC Name

3-cyclopropylthiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S2/c8-12(9,10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMRFTYZTOFKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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